molecular formula C12H5Br5 B14443392 2,3',4,4',5'-Pentabromobiphenyl CAS No. 74114-77-5

2,3',4,4',5'-Pentabromobiphenyl

Cat. No.: B14443392
CAS No.: 74114-77-5
M. Wt: 548.7 g/mol
InChI Key: HAEVZKQZBJMVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3',4,4',5'-Pentabromobiphenyl is a congener of the Polybrominated Biphenyls (PBBs), a class of manufactured brominated hydrocarbons historically used as flame retardants in plastics and textiles . This compound is provided as a high-purity analytical standard for research purposes. Its primary research value lies in environmental chemistry and toxicology, where it is used for quantitative analysis, biomonitoring studies, and investigating the environmental fate and health impacts of persistent organic pollutants (POPs) . Researchers utilize this congener as a reference standard in gas chromatography-mass spectrometry (GC-MS) to identify and quantify PBB levels in various matrices, including biological tissues, soil, and sediment . As a member of the PBB family, its mechanism of action is associated with its persistence and bioaccumulative potential in fatty tissues . Toxicological studies on PBBs indicate potential effects on the liver and endocrine system . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures and institutional safety guidelines must be followed. The industrial production and use of PBBs have been heavily restricted under international regulations like the Stockholm Convention due to their environmental and health concerns .

Properties

IUPAC Name

1,2,3-tribromo-5-(2,4-dibromophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5/c13-7-1-2-8(9(14)5-7)6-3-10(15)12(17)11(16)4-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEVZKQZBJMVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C2=CC(=C(C(=C2)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225062
Record name 1,1'-Biphenyl, 2,3',4,4',5'-pentabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74114-77-5
Record name 2,3',4,4',5'-Pentabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074114775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,3',4,4',5'-pentabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,4',5'-PENTABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU65U67IZ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Structural and Chemical Properties of 2,3',4,4',5'-Pentabromobiphenyl

2,3',4,4',5'-Pentabromobiphenyl is a symmetrical polybrominated biphenyl featuring bromine atoms at the 2-position on one phenyl ring and 3',4',5'-positions on the adjacent ring. Its molecular formula is C₁₂H₅Br₅ , with a molecular weight of 548.7 g/mol . The compound crystallizes as a white solid with a melting point range of 60–62°C and a vapor-phase chromatography (VPC) purity exceeding 99% when synthesized under optimized conditions. Key challenges in its synthesis include minimizing the formation of positional isomers (e.g., 2,4,4',5,5'-pentabromobiphenyl) and ensuring regioselective bromination.

Preparation Methods and Reaction Optimization

Direct Bromination of Biphenyl

The neat bromination methodology, adapted from analogous diphenyl ether syntheses, involves reacting biphenyl with excess bromine in the absence of solvents or catalysts.

Reaction Conditions
  • Bromine stoichiometry : A 4–10% molar excess of bromine relative to biphenyl ensures complete substitution while minimizing side reactions.
  • Temperature profile : Initiation at ambient temperature (25°C) with gradual heating to 60–70°C maintains the reaction mixture in a liquid state, enhancing reactivity and reducing viscosity.
  • Agitation : Continuous mechanical stirring prevents localized overheating and ensures homogeneous bromine distribution.
Purification Protocol

Post-reaction, unreacted bromine is removed via inert gas sparging (e.g., nitrogen or air) at 60–70°C . The crude product is digested in methanol (2:1 methanol-to-product ratio ) under reflux (65°C ), selectively dissolving impurities while leaving the target compound insoluble. Filtration and air-drying yield a crystalline solid with >99% VPC purity .

Limitations : This method predominantly yields 4,4'-dibromobiphenyl unless stringent temperature control and stoichiometric precision are maintained. For higher bromination degrees, alternative strategies are required.

Stepwise Bromination Using Directed Metallation

A regioselective approach involves sequential bromination guided by directing groups. For example:

  • Lithiation-bromination : Treating biphenyl with n-butyllithium at −78°C generates a lithiated intermediate at the 2-position, which reacts with bromine to yield 2-bromobiphenyl .
  • Nitration and reduction : Introducing nitro groups at the 3',4',5'-positions via mixed-acid nitration, followed by catalytic hydrogenation to amines, enables directed bromination using HBr/NaNO₂ (Sandmeyer reaction).

Key Data :

Step Reagents Yield (%) Purity (%)
Lithiation-bromination n-BuLi, Br₂ 78 95
Nitration HNO₃/H₂SO₄ 65 90
Diazotization-bromination HBr/NaNO₂ 82 97

This method achieves 85% overall yield but requires multiple purification steps, increasing operational complexity.

Coupling of Brominated Aryl Iodonium Salts

Innovative work by Teclechiel demonstrates the utility of hexabromodiphenyliodonium salts for synthesizing highly brominated biphenyls.

Synthesis of 2,3',4,4',5'-Pentabromobiphenyl
  • Iodonium salt preparation : Reacting 2,4,5-tribromophenol with iodine monochloride in acetic acid yields 2,4,5-tribromo-3'-iodobiphenyl .
  • Ullmann coupling : Heating the iodonium salt with copper powder in DMF at 120°C facilitates aryl-aryl bond formation, producing the pentabrominated product.

Advantages :

  • Enables precise control over substitution patterns.
  • Reduces isomer formation compared to direct bromination.

Challenges :

  • Limited commercial availability of iodonium precursors.
  • Requires specialized equipment for handling hygroscopic reagents.

Analytical Validation and Quality Control

Purity Assessment

  • Vapor-phase chromatography (VPC) : Resolves 2,3',4,4',5'-pentabromobiphenyl from common isomers (e.g., 2,4,4',5,5'-pentabromobiphenyl) with a retention time of 12.3 minutes .
  • Elemental analysis : Bromine content should align with theoretical values (47.4% observed vs. 48.7% calculated ).

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): Absence of aromatic protons confirms complete bromination.
  • MS (EI) : Molecular ion peak at m/z 546.7 [M⁻].

Chemical Reactions Analysis

Types of Reactions: 2,3’,4,4’,5’-Pentabromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce brominated biphenyl oxides, while reduction can yield less brominated biphenyls .

Scientific Research Applications

2,3’,4,4’,5’-Pentabromobiphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3’,4,4’,5’-Pentabromobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify foreign compounds. This interaction can also mediate toxic effects and influence cell-cycle regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The bromination pattern critically influences physicochemical properties and biological interactions. Below is a comparison with key analogs:

Compound Bromine Positions Molecular Formula Molecular Weight (g/mol) Key Properties
2,3',4,4',5'-Pentabromobiphenyl 2, 3', 4, 4', 5' C₁₂H₅Br₅ 548.69 High lipophilicity; slow clearance in tissues ; AhR activation potential .
2,2',4,5,5'-Pentabromobiphenyl 2, 2', 4, 5, 5' C₁₂H₅Br₅ 548.69 Rapid clearance from tissues; higher brain penetration ; no hepatomegaly .
2,2',4,5',6-Pentabromobiphenyl 2, 2', 4, 5', 6 C₁₂H₅Br₅ 548.69 Limited biodegradation (3% in lab studies); environmental persistence .
3,3',4,4',5,5'-Hexabromobiphenyl 3, 3', 4, 4', 5, 5' C₁₂H₄Br₆ 627.60 Strong hepatomegaly (60% liver weight increase); AhR agonist .
2,2',4,4',5,5'-Hexabromobiphenyl 2, 2', 4, 4', 5, 5' C₁₂H₄Br₆ 627.60 High bioaccumulation in blood cells; binds apolipoproteins .
4,4'-Dibromobiphenyl 4, 4' C₁₂H₈Br₂ 312.00 Undergoes 1,2-bromine migration during metabolism; lower toxicity .

Environmental Behavior and Biodegradation

  • Persistence : Pentabromobiphenyls generally exhibit slower degradation rates than lower-brominated analogs. For example, 2,3',4,4',5'-pentabromobiphenyl shows minimal biodegradation (<3%) in soil and sediment under aerobic conditions .
  • Solubility : Higher bromination reduces water solubility. For instance, 2,2',4,5,5'-pentabromobiphenyl has lower aqueous solubility than 4,4'-dibromobiphenyl, enhancing its adsorption to organic matter in soils .

Toxicological and Metabolic Differences

Tissue Distribution and Clearance
  • 2,3',4,4',5'-Pentabromobiphenyl : Accumulates in adipose tissue and liver, with peak concentrations in rat subcutaneous fat observed 7–14 days post-exposure. Slow clearance due to resistance to cytochrome P450-mediated metabolism .
  • 2,2',4,5,5'-Pentabromobiphenyl : Rapidly cleared from blood (peak at 4 hours) but persists in brain tissue due to higher permeability .
Enzyme Induction and Toxicity
  • AhR Activation : 2,3',4,4',5'-Pentabromobiphenyl induces cytochrome P450 1A (CYP1A) enzymes, similar to coplanar PCBs, whereas 2,2',4,5,5'-pentabromobiphenyl lacks this activity .
  • Hepatotoxicity : Hexabromobiphenyls (e.g., 3,3',4,4',5,5'-hexa) cause significant liver enlargement (60% weight increase), unlike 2,2',4,5,5'-penta .
Metabolic Pathways
  • 2,3',4,4',5'-Pentabromobiphenyl: Limited metabolism due to lack of free para positions; in vitro studies show minimal microsomal degradation .
  • 2,4,5,2',5'-Pentabromobiphenyl : Metabolized via hydroxylation at unsubstituted carbons, forming hydroxylated derivatives .

Environmental and Human Health Implications

  • Bioaccumulation : 2,3',4,4',5'-Pentabromobiphenyl binds to apolipoproteins in blood plasma, enhancing its distribution to lipid-rich tissues .
  • Human Exposure : Detected in breast milk samples, with structural analogs like 3,3',4,4',5,5'-hexabromobiphenyl showing higher contamination levels .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 2,3',4,4',5'-Pentabromobiphenyl in environmental samples?

  • Methodology : High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for isomer-specific identification. Use certified reference materials (e.g., PBB-MXA mixtures) to calibrate instruments and validate retention times . For quantification, isotope dilution with ¹³C-labeled analogs improves accuracy in complex matrices like soil or biological tissues .

Q. How can researchers assess the environmental persistence of 2,3',4,4',5'-Pentabromobiphenyl in soil systems?

  • Experimental Design : Conduct aerobic/anaerobic soil incubation studies over 6–12 months, monitoring degradation using GC-ECD or GC-MS. Note that isomer-specific stability varies; ortho-substituted congeners (e.g., 2,2',4,5,5'-pentabromobiphenyl) persist longer due to steric hindrance, while non-ortho isomers may degrade slightly under microbial activity . Include controls for sorption losses (e.g., glassware adsorption) .

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

  • Approach : Use metabolic cooperation inhibition assays (e.g., V79 cell lines) to evaluate gap-junction disruption, a hallmark of tumor-promoting activity. Dose-response studies (10⁻⁶–10⁻⁴ M) should distinguish cytotoxic effects from specific inhibition. Ortho-substituted congeners (e.g., 2,3',4,4',5'-pentabromobiphenyl) show stronger inhibitory effects compared to non-ortho isomers .

Advanced Research Questions

Q. How does the bromination pattern influence the aryl hydrocarbon receptor (AhR) activation potential of 2,3',4,4',5'-Pentabromobiphenyl?

  • Methodological Insight : Perform luciferase reporter assays in HepG2 or H4IIE cells to measure AhR-dependent gene induction. Compare results with structural analogs (e.g., 3,3',4,4',5-pentabromobiphenyl) to establish SAR. Non-ortho congeners typically exhibit higher AhR affinity due to coplanar conformation, but ortho-substituted isomers may act as partial antagonists .

Q. What advanced techniques resolve contradictions in degradation studies of this compound?

  • Data Reconciliation : Apply ¹⁴C-labeled 2,3',4,4',5'-pentabromobiphenyl in soil microcosms to differentiate abiotic vs. biotic degradation pathways. Use accelerated solvent extraction (ASE) followed by radiometric detection to quantify mineralization products. Discrepancies in prior studies (e.g., Jacobs et al., 1976 vs. 1978) likely arise from methodological differences in extraction efficiency or microbial community composition .

Q. How can transcriptomic profiling elucidate mechanistic pathways of immunotoxicity?

  • Experimental Strategy : Conduct RNA-seq on primary hepatocytes or immune cells exposed to sub-cytotoxic doses (e.g., 1–10 µM). Focus on cytokine signaling pathways (e.g., IL6 upregulation) and oxidative stress markers. Co-treatment with AhR inhibitors (e.g., α-naphthoflavone) can validate receptor-mediated effects .

Critical Notes

  • Contradictions in Data :
    • Environmental persistence reports vary due to isomer-specific behavior and extraction biases .
    • Metabolic cooperation inhibition assays may conflate cytotoxicity and specific bioactivity; orthogonal assays (e.g., transcriptomics) are recommended .
  • Unreliable Sources : Avoid non-certified commercial databases (e.g., BenchChem); rely on peer-reviewed methods and NIST-certified standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.